
1-(2-naphthylmethyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-naphthylmethyl)-3-piperidinol, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NAP is a derivative of the naturally occurring alkaloid, yohimbine, and has been studied for its ability to modulate neurotransmitter systems in the brain.
Mécanisme D'action
The exact mechanism of action of 1-(2-naphthylmethyl)-3-piperidinol is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain. This compound has been shown to modulate the activity of dopamine, serotonin, and norepinephrine, which are all involved in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. This compound has also been shown to reduce inflammation in the brain and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 1-(2-naphthylmethyl)-3-piperidinol in the lab is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that the exact dosing and administration protocols for this compound have not been fully established, which can make it difficult to compare results across studies.
Orientations Futures
There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinol. One area of interest is exploring its potential as a treatment for depression and anxiety disorders. This compound has also been studied for its potential to improve cognitive function in aging populations. Finally, there is interest in exploring the potential of this compound as a treatment for substance use disorders.
Méthodes De Synthèse
1-(2-naphthylmethyl)-3-piperidinol can be synthesized through a multi-step process starting with the reaction of 2-naphthol with epichlorohydrin to form 2-(2-naphthylmethoxy)propanol. This intermediate is then reacted with piperidine in the presence of an acid catalyst to yield this compound.
Applications De Recherche Scientifique
1-(2-naphthylmethyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential to treat drug addiction and alcoholism.
Propriétés
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16-6-3-9-17(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16,18H,3,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHRWWALSUHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
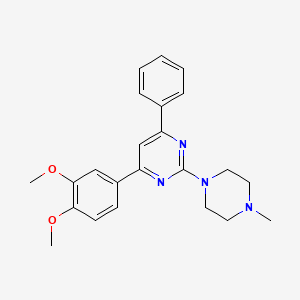
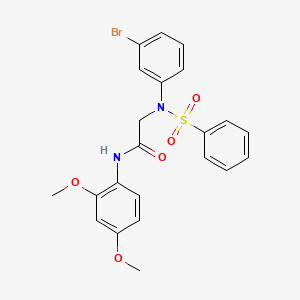
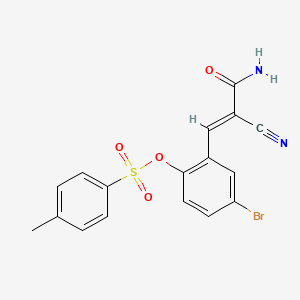
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)

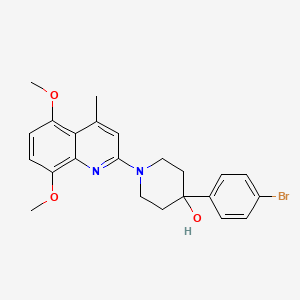
![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)
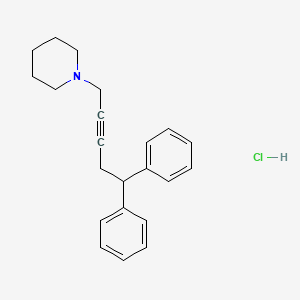
![N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5000869.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B5000902.png)

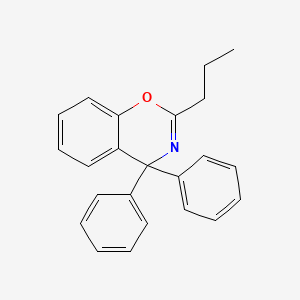
![3-(4-methylphenyl)-N-{2-[3-(methylthio)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5000920.png)